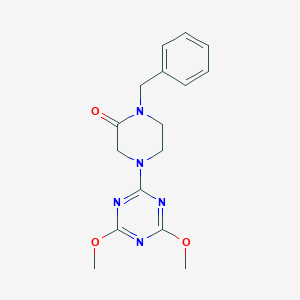![molecular formula C14H21N3O2S B6438797 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane CAS No. 2549030-05-7](/img/structure/B6438797.png)
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane, also known as CPPD, is an organic compound with a wide range of uses in the field of scientific research. CPPD is a cyclic organic compound that is composed of a sulfonyl group and a pyridin-3-ylmethyl group connected to a 1,4-diazepane ring. The presence of the two functional groups makes CPPD an interesting compound for researchers and scientists, as it can be used as a starting material for synthesizing other compounds. CPPD has been used in a variety of scientific research applications and is known to have biochemical and physiological effects on living organisms.
科学研究应用
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane has a wide range of applications in scientific research. It has been used in the synthesis of novel organic compounds and as a starting material for the synthesis of pharmaceuticals and other biologically active compounds. It has also been used as a catalyst in organic reactions and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane is not fully understood. However, it is believed that the presence of the sulfonyl group and the pyridin-3-ylmethyl group in this compound allow it to interact with other molecules and form complexes. This can lead to the formation of new compounds or the inhibition of certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound can interact with various enzymes and proteins in the body and can affect their activity. It has also been shown to have an inhibitory effect on certain biochemical pathways.
实验室实验的优点和局限性
The use of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane in laboratory experiments has several advantages. It is a relatively stable compound, is relatively easy to synthesize, and is relatively inexpensive. However, there are also some limitations to its use in laboratory experiments. For example, this compound is a relatively weak ligand, which can make it difficult to use in certain types of reactions.
未来方向
Given the wide range of applications of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane in scientific research, there are many potential future directions for its use. For example, this compound could be used to develop novel drugs and therapies for a variety of diseases and conditions. It could also be used to develop new catalysts and ligands for use in organic synthesis. In addition, this compound could be used to develop new materials for use in various industrial processes. Finally, this compound could be used to develop new methods for the detection and quantification of various molecules.
合成方法
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane can be synthesized in a three-step process. The first step involves the reaction of 1-chloro-3-methyl-2-cyclopropanesulfonyl chloride with pyridine to form cyclopropanesulfonyl pyridine. The second step involves the reaction of cyclopropanesulfonyl pyridine with sodium methoxide to form 1-(cyclopropanesulfonyl)-4-methyl-1,4-diazepane. The third step involves the reaction of 1-(cyclopropanesulfonyl)-4-methyl-1,4-diazepane with pyridin-3-ylmethyl chloride to form this compound.
属性
IUPAC Name |
1-cyclopropylsulfonyl-4-(pyridin-3-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-20(19,14-4-5-14)17-8-2-7-16(9-10-17)12-13-3-1-6-15-11-13/h1,3,6,11,14H,2,4-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGVHOHRAJUYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6438718.png)
![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438728.png)
![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B6438729.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6438737.png)

![2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6438750.png)
![5-methoxy-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6438751.png)
![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438766.png)
![4-methyl-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438774.png)
![1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B6438795.png)
![1-(cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B6438803.png)
![5-methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6438809.png)
![4-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438815.png)
![1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438818.png)